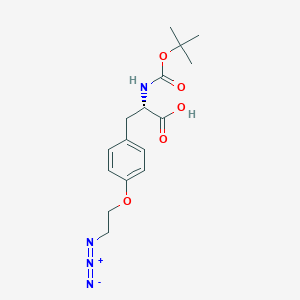

Boc-L-Tyr(2-azidoethyl)-OH

Description

BenchChem offers high-quality Boc-L-Tyr(2-azidoethyl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Tyr(2-azidoethyl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-[4-(2-azidoethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O5/c1-16(2,3)25-15(23)19-13(14(21)22)10-11-4-6-12(7-5-11)24-9-8-18-20-17/h4-7,13H,8-10H2,1-3H3,(H,19,23)(H,21,22)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIIXSNUBTXDMU-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-Tyr(2-azidoethyl)-OH: Properties, Synthesis, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-Tyr(2-azidoethyl)-OH, also known as N-Boc-O-(2-azidoethyl)-L-tyrosine, is a synthetically versatile amino acid derivative that plays a crucial role in modern bioconjugation and drug development. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine, a free carboxylic acid, and a reactive azide (B81097) moiety on the tyrosine side chain, makes it an invaluable tool for "click chemistry." This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Boc-L-Tyr(2-azidoethyl)-OH, with a focus on its utility in peptide synthesis and the construction of complex biomolecules.

Chemical Properties

Boc-L-Tyr(2-azidoethyl)-OH is a white to off-white solid. While specific experimental data for some of its properties are not widely published, its chemical characteristics can be inferred from its structure and data available for analogous compounds.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂N₄O₅ | [1] |

| Molecular Weight | 350.37 g/mol | [1] |

| CAS Number | 1434445-10-9 | [2][3][4] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [4] |

Solubility

Based on the structure and information for related compounds, Boc-L-Tyr(2-azidoethyl)-OH is expected to be soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and methanol[5]. Its solubility in aqueous solutions is likely to be limited.

Stability

The Boc protecting group is sensitive to acidic conditions and can be readily removed with acids like trifluoroacetic acid (TFA)[6]. The azide group is generally stable under a variety of reaction conditions but can be reduced. The compound should be stored in a cool, dry place to prevent degradation[4].

Reactivity

The chemical reactivity of Boc-L-Tyr(2-azidoethyl)-OH is defined by its three primary functional groups:

-

Boc-protected Amine: The tert-butyloxycarbonyl group provides a stable protection for the alpha-amino group, preventing its participation in unwanted side reactions during peptide synthesis[]. It is readily deprotected under acidic conditions.

-

Carboxylic Acid: The free carboxylic acid allows for standard peptide bond formation with the amino group of another amino acid or molecule, typically using carbodiimide (B86325) coupling reagents.

-

Azide Group: The terminal azide on the 2-azidoethyl ether linkage is the key to its utility in click chemistry. It readily participates in highly efficient and specific cycloaddition reactions with alkynes.

Synthesis and Spectroscopic Characterization

A general synthetic approach would be:

-

Protection of L-Tyrosine: The amino group of L-tyrosine is first protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield Boc-L-Tyr-OH[6].

-

Alkylation of the Phenolic Hydroxyl Group: The hydroxyl group of Boc-L-Tyr-OH is then alkylated with a suitable 2-azidoethylating agent, such as 2-azidoethyl bromide, in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF)[8].

Spectroscopic data for the final product would be essential for its characterization. Although specific spectra for Boc-L-Tyr(2-azidoethyl)-OH are not publicly available, the expected spectral features are outlined below based on its structure and data for similar compounds[6].

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the tyrosine backbone protons, the aromatic protons of the tyrosine ring, and the methylene (B1212753) protons of the 2-azidoethyl group. |

| ¹³C NMR | Carbon signals for the Boc group, the tyrosine backbone, the aromatic ring, and the 2-azidoethyl group. |

| FT-IR | Characteristic absorption bands for the N-H (Boc), C=O (carboxylic acid and carbamate), and the azide (N₃) stretching vibrations (~2100 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (350.37 g/mol ) and predictable fragmentation patterns. |

Experimental Protocols: Click Chemistry Applications

Boc-L-Tyr(2-azidoethyl)-OH is a key reagent for introducing an azide handle into peptides and other molecules. This azide can then be used for bioconjugation via "click" chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2][3].

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between the azide on the modified tyrosine and a terminal alkyne.

Materials:

-

Peptide or molecule containing Boc-L-Tyr(2-azidoethyl)-OH (azide component)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., DMF, t-BuOH/H₂O)

Procedure:

-

Dissolve the azide-containing peptide (1 equivalent) and the alkyne-functionalized molecule (1-1.2 equivalents) in the chosen solvent.

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.5 equivalents).

-

Add an aqueous solution of CuSO₄ (0.1-0.05 equivalents).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS or HPLC.

-

Upon completion, the product can be purified by standard chromatographic techniques.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), for reaction with the azide. This is particularly useful for applications in living systems where copper toxicity is a concern.

Materials:

-

Peptide or molecule containing Boc-L-Tyr(2-azidoethyl)-OH (azide component)

-

Strained alkyne-functionalized molecule (e.g., DBCO-NHS ester)

-

Biocompatible buffer (e.g., PBS) or organic solvent (e.g., DMSO, DMF)

Procedure:

-

Dissolve the azide-containing peptide in the chosen solvent or buffer.

-

Add the strained alkyne-functionalized molecule.

-

Allow the reaction to proceed at room temperature. Reaction times can vary depending on the specific strained alkyne used.

-

Monitor the reaction progress by LC-MS or HPLC.

-

Purify the product as required.

Applications in Drug Development and Research

The ability to precisely introduce a reactive handle into a peptide or protein sequence makes Boc-L-Tyr(2-azidoethyl)-OH a valuable tool in drug discovery and chemical biology.

Peptide Modification and Labeling

Boc-L-Tyr(2-azidoethyl)-OH can be incorporated into a peptide sequence during solid-phase peptide synthesis (SPPS). The resulting azide-modified peptide can then be conjugated to a variety of molecules, including:

-

Fluorophores: for imaging and tracking studies.

-

Biotin: for affinity purification and detection.

-

Polyethylene glycol (PEG): to improve solubility and pharmacokinetic properties.

-

Small molecule drugs: to create peptide-drug conjugates for targeted delivery.

Antibody-Drug Conjugates (ADCs)

While not a direct component of the antibody itself, Boc-L-Tyr(2-azidoethyl)-OH can be used to synthesize peptide-based linkers that are subsequently conjugated to both an antibody and a cytotoxic drug. The azide functionality provides a convenient point of attachment for one of these components via click chemistry.

Conclusion

Boc-L-Tyr(2-azidoethyl)-OH is a powerful and versatile building block for the chemical modification of peptides and other biomolecules. Its key feature, the 2-azidoethyl ether linkage on the tyrosine side chain, provides a bioorthogonal handle for click chemistry, enabling the straightforward and efficient conjugation of a wide range of functionalities. As research in targeted therapeutics and chemical biology continues to advance, the utility of such precisely engineered amino acid derivatives is expected to grow, making Boc-L-Tyr(2-azidoethyl)-OH an increasingly important tool for scientists and drug developers.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 化合物 Boc-L-Tyr(2-azidoethyl)-OH|T89688|TargetMol - ChemicalBook [m.chemicalbook.com]

- 5. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 8. An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Boc-L-Tyr(2-azidoethyl)-OH: A Versatile Tool for Chemical Biology and Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of Boc-L-Tyr(2-azidoethyl)-OH, a valuable amino acid derivative for researchers, scientists, and professionals in drug development. This document details its chemical properties, applications in bioconjugation, and provides insights into its use in advanced research methodologies.

Core Compound Specifications

Boc-L-Tyr(2-azidoethyl)-OH, systematically named N-(tert-Butoxycarbonyl)-O-(2-azidoethyl)-L-tyrosine, is a chemically modified amino acid that plays a crucial role in the field of "click chemistry." The incorporation of an azidoethyl group onto the tyrosine side chain, along with the Boc protecting group on the amine terminus, makes it a highly versatile building block for the synthesis of complex biomolecules.

| Property | Value |

| CAS Number | 1434445-10-9[1] |

| Molecular Formula | C16H22N4O5[1] |

| Molecular Weight | 350.37 g/mol |

Applications in Bioconjugation and Drug Discovery

Boc-L-Tyr(2-azidoethyl)-OH is primarily utilized as a reagent in click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[2][3][4] Its azide (B81097) functionality allows it to readily participate in two major types of click reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage with alkyne-containing molecules.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction is ideal for biological systems where the cytotoxicity of copper is a concern. It reacts with strained cyclooctynes, such as DBCO or BCN.[2]

These bioorthogonal reactions enable the precise and efficient labeling of proteins, peptides, and other biomolecules for various applications, including:

-

Drug Development: As an intermediate in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.[2]

-

Proteomics: For the selective labeling and identification of proteins.

-

Peptide Synthesis: Incorporation into peptides to introduce a "handle" for subsequent modification.

Experimental Protocols

While a specific, detailed synthesis protocol for Boc-L-Tyr(2-azidoethyl)-OH from commercial suppliers is proprietary, a general approach can be inferred from standard organic chemistry procedures for the etherification of phenols and the introduction of azide groups. A plausible synthetic workflow is outlined below.

General Synthetic Workflow

The synthesis would likely involve the protection of the amino group of L-tyrosine with a Boc group, followed by the etherification of the phenolic hydroxyl group with a 2-azidoethyl moiety.

Caption: General synthetic workflow for Boc-L-Tyr(2-azidoethyl)-OH.

General Protocol for Boc Deprotection

To utilize the amino group of Boc-L-Tyr(2-azidoethyl)-OH in peptide synthesis, the Boc protecting group must be removed.

Materials:

-

Boc-protected amino acid or peptide

-

Dry Dichloromethane (CH2Cl2)

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether or hexane

Procedure:

-

Dissolve the Boc-protected compound in dry CH2Cl2 in a round bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add TFA dropwise over 1 hour while stirring.

-

Continue stirring at 0 °C for 1 hour, followed by 2 hours at room temperature.

-

Remove the solvent and excess TFA by evaporation under reduced pressure.

-

Precipitate the deprotected product by adding cold diethyl ether or hexane.[5]

Signaling Pathways

Currently, there is no specific information available in the public domain that directly implicates Boc-L-Tyr(2-azidoethyl)-OH in any particular signaling pathway. Its primary role is that of a synthetic building block and a tool for bioconjugation rather than a biologically active molecule that modulates cellular signaling. Researchers may, however, use this compound to synthesize probes or modified peptides to study various signaling pathways. The workflow for such an application is conceptualized below.

Caption: Conceptual workflow for using Boc-L-Tyr(2-azidoethyl)-OH to study signaling pathways.

Safety and Handling

Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling Boc-L-Tyr(2-azidoethyl)-OH. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the supplier's Safety Data Sheet (SDS).

This technical guide serves as a foundational resource for understanding the properties and applications of Boc-L-Tyr(2-azidoethyl)-OH. Its utility in click chemistry positions it as a key enabling tool for innovation in chemical biology and the development of next-generation therapeutics.

References

Boc-L-Tyr(2-azidoethyl)-OH structural formula and IUPAC name.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Boc-L-Tyr(2-azidoethyl)-OH, including its structural formula, IUPAC name, physicochemical properties, and a detailed experimental protocol for its synthesis. This information is intended to support researchers and professionals in the fields of chemical biology, drug discovery, and peptide synthesis.

Chemical Structure and Nomenclature

Structural Formula:

IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(2-azidoethoxy)phenyl]propanoic acid

Common Synonyms: N-Boc-O-(2-azidoethyl)-L-tyrosine, Boc-L-Tyr(2-azidoethyl)-OH

CAS Number: 1434445-10-9[1]

Physicochemical Properties

A summary of the key quantitative data for Boc-L-Tyr(2-azidoethyl)-OH is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂N₄O₅ | [2][3] |

| Molecular Weight | 350.37 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol. |

Synthesis Protocol

The synthesis of Boc-L-Tyr(2-azidoethyl)-OH is typically achieved through the O-alkylation of the commercially available starting material, Boc-L-tyrosine, with a suitable 2-azidoethylating agent. The following is a detailed experimental protocol for this synthesis.

Materials:

-

Boc-L-tyrosine

-

2-Azidoethyl tosylate (or a similar 2-azidoethylating agent with a good leaving group)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, add Boc-L-tyrosine (1 equivalent).

-

Dissolution: Dissolve the Boc-L-tyrosine in anhydrous DMF.

-

Addition of Base: Add potassium carbonate (approximately 2-3 equivalents) to the solution.

-

Addition of Alkylating Agent: Add 2-azidoethyl tosylate (approximately 1.1-1.5 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel to yield the final product, Boc-L-Tyr(2-azidoethyl)-OH.

-

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the synthesis and the potential application of the synthesized molecule in a biological context.

Caption: Synthesis workflow for Boc-L-Tyr(2-azidoethyl)-OH.

Caption: Application in bioorthogonal click chemistry.

References

Navigating the Chemical Landscape of N-Boc-O-(2-azidoethyl)-L-tyrosine: A Technical Guide to Solubility and Stability

For Immediate Release

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount for successful experimental design and therapeutic application. This technical guide provides an in-depth analysis of the solubility and stability of N-Boc-O-(2-azidoethyl)-L-tyrosine, a key building block in peptide synthesis and bioconjugation.

N-Boc-O-(2-azidoethyl)-L-tyrosine is a derivative of the amino acid L-tyrosine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and an O-(2-azidoethyl) modification on the phenolic hydroxyl group. These modifications enhance its utility in chemical synthesis but also introduce specific considerations regarding its solubility and stability that must be carefully managed. This guide synthesizes available data and established chemical principles to provide a practical framework for handling and utilizing this compound.

Core Properties of N-Boc-O-(2-azidoethyl)-L-tyrosine

| Property | Description |

| Molecular Formula | C16H22N4O5[1] |

| Appearance | Expected to be a solid at room temperature. |

| Key Functional Groups | N-Boc (tert-butyloxycarbonyl) protected amine, Azidoethyl ether, Carboxylic acid. |

| Applications | Click chemistry reagent for bioconjugation and peptide modification.[2] |

Solubility Profile

General Solubility Trends for Protected Amino Acids:

-

Enhanced Organic Solvent Solubility: The presence of the lipophilic Boc group generally increases solubility in a range of organic solvents compared to the parent amino acid.[8]

-

Polar Aprotic Solvents: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (B87167) (DMSO) are often effective for dissolving protected peptides and amino acids.[4][6] N-Boc-O-tert-butyl-L-tyrosine, a related compound, is soluble in DMF.[7]

-

Chlorinated Solvents: Dichloromethane (DCM) is a commonly used solvent for reactions involving Boc-protected amino acids.[6]

-

Alcohols: Methanol and ethanol (B145695) can be effective solvents, particularly for deprotection reactions.[9]

-

Aqueous In-solubility: Similar to other Boc-protected amino acids, N-Boc-O-(2-azidoethyl)-L-tyrosine is expected to have low solubility in water.[7] The presence of the carboxylic acid may allow for some solubility in basic aqueous solutions through salt formation.

Predicted Solubility of N-Boc-O-(2-azidoethyl)-L-tyrosine:

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble to Very Low | The non-polar Boc group and aromatic ring dominate. |

| Methanol (MeOH) | Soluble | Commonly used for reactions and deprotection of Boc-protected compounds.[9] |

| Ethanol (EtOH) | Soluble | Similar to methanol. |

| Dichloromethane (DCM) | Soluble | A common solvent for peptide synthesis and manipulations of Boc-protected amines.[6] |

| N,N-Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent known to dissolve a wide range of protected amino acids.[4][5][6][7] |

| Dimethyl sulfoxide (DMSO) | Soluble | Another powerful polar aprotic solvent for protected peptides.[4] |

| Acetonitrile (ACN) | Moderately Soluble | Often used in purification (e.g., HPLC). |

| Ethyl Acetate (EtOAc) | Moderately Soluble | A common solvent for extraction and chromatography. |

| Diethyl Ether | Low to Insoluble | Generally a poor solvent for polar molecules. |

| Hexanes | Insoluble | A non-polar solvent. |

Stability Considerations

The stability of N-Boc-O-(2-azidoethyl)-L-tyrosine is primarily influenced by the lability of the N-Boc group and the reactivity of the azide (B81097) functionality.

Stability of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its stability under basic and nucleophilic conditions but its sensitivity to acid.[10][11][12]

Conditions Affecting N-Boc Group Stability:

| Condition | Stability | Notes |

| Strong Acids | Labile | Cleaved by strong acids like trifluoroacetic acid (TFA) in DCM or HCl in dioxane/methanol.[10][11][13][14][15] |

| Mild Acids | Potentially Labile | Prolonged exposure to even mildly acidic conditions (pH 4-5), such as during aqueous workups or on silica (B1680970) gel, can lead to premature deprotection.[10] |

| Strong Bases | Stable | Generally stable to basic conditions (e.g., LiOH, NaOH).[10] |

| Nucleophiles | Stable | Resistant to most nucleophilic attacks.[9] |

| Catalytic Hydrogenation | Stable | The Boc group is generally stable to catalytic hydrogenation.[16] |

| Common Reducing Agents | Stable | Stable to reagents like NaBH₄ and LiAlH₄.[10] |

| Heat | Potentially Labile | Thermal deprotection is possible at elevated temperatures (typically >100-150°C), with the efficiency depending on the solvent.[9] |

Stability of the Azide Group

The azide functional group is energetic and requires careful handling. Its stability is influenced by factors such as temperature, light, and the presence of certain reagents.[17][18][19]

Conditions Affecting Azide Group Stability:

| Condition | Stability | Notes |

| Heat | Sensitive | Organic azides can decompose exothermically at elevated temperatures, potentially leading to the release of nitrogen gas.[17] It is recommended to store azido (B1232118) compounds in a cool place.[18][19] |

| Light | Sensitive | Aryl and other organic azides can be photosensitive and may decompose upon exposure to UV light.[17] Storage in the dark is recommended.[18][19] |

| Strong Acids | Incompatible | Contact with strong acids can lead to the formation of highly toxic and explosive hydrazoic acid.[17] |

| Reducing Agents | Reactive | Azides can be reduced to amines by various reducing agents, such as phosphines (Staudinger reduction) or catalytic hydrogenation. |

| Heavy Metals | Incompatible | Azides can form shock-sensitive metal azides with heavy metal salts.[17] |

| Alkynes | Reactive | The azide group readily participates in cycloaddition reactions with alkynes (e.g., CuAAC "click chemistry" or SPAAC).[2][20] |

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination

A standardized protocol to determine the solubility of N-Boc-O-(2-azidoethyl)-L-tyrosine in various solvents.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Boc-O-tert-butyl-L-tyrosine, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 8. chemimpex.com [chemimpex.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 16. mcours.net [mcours.net]

- 17. benchchem.com [benchchem.com]

- 18. safety.fsu.edu [safety.fsu.edu]

- 19. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 20. benchchem.com [benchchem.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity and high-yield products. The tert-butyloxycarbonyl (Boc) protecting group has long been a cornerstone, particularly in the realm of solid-phase peptide synthesis (SPPS). Its enduring prevalence is a testament to its reliability and effectiveness. The Boc group's key characteristic is its stability under a range of conditions and its susceptibility to cleavage under specific, moderately acidic conditions. This attribute allows for the selective deprotection of the N-terminus, enabling the stepwise elongation of the peptide chain.

This in-depth technical guide provides a comprehensive overview of the core principles of utilizing Boc-protected amino acids in synthesis. It covers the fundamental chemistry, detailed experimental protocols, quantitative data for critical steps, and visual representations of the underlying processes to aid researchers in both understanding and practical application.

The Chemistry of the Boc Group: Protection and Deprotection

The Boc group serves to temporarily mask the nucleophilic α-amino group of an amino acid, thereby preventing it from participating in undesired side reactions during peptide bond formation.[1] This ensures the controlled, sequential assembly of the peptide.[1]

Boc Protection of Amino Acids

The introduction of the Boc group onto an amino acid is typically achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O), in the presence of a base.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group attacks one of the carbonyl carbons of the Boc anhydride.[2] The choice of base and solvent is crucial for optimizing the reaction yield.[2]

Mechanism of Boc Protection:

The reaction begins with the nucleophilic attack of the amino group on the Boc anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, resulting in the N-Boc protected amino acid and the byproducts tert-butanol (B103910) and carbon dioxide.[2]

Boc Deprotection: The Gateway to Peptide Elongation

The removal of the Boc group is a critical step in SPPS, as it reveals the N-terminal amine for the subsequent coupling reaction. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[3] The acid-lability of the Boc group is a key feature of the Boc/Bzl (benzyl) protection strategy in SPPS.[1]

Mechanism of Boc Deprotection:

The deprotection mechanism is an acid-catalyzed process:[1]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[1]

-

Carbocation Formation: The protonated intermediate fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid.[1]

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide.[1]

-

Amine Salt Formation: The newly liberated amine is protonated by the excess acid, forming an ammonium (B1175870) salt (e.g., a TFA salt).[1]

Solid-Phase Peptide Synthesis (SPPS) Using Boc-Protected Amino Acids

The Boc/Bzl strategy in SPPS is a well-established method for the synthesis of peptides.[4] It involves the stepwise addition of Boc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).[5]

A typical cycle in Boc-SPPS involves the following steps:

-

Deprotection: Removal of the N-terminal Boc group with an acid, such as TFA in dichloromethane (B109758) (DCM).[4]

-

Neutralization: The resulting ammonium salt is neutralized with a hindered organic base, such as diisopropylethylamine (DIEA), to liberate the free amine.[3]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the resin-bound peptide.[6]

-

Washing: The resin is washed to remove excess reagents and byproducts.[5]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[4][5]

Data Presentation

Boc Protection of Amino Acids

The efficiency of the Boc protection reaction can vary depending on the amino acid and the reaction conditions. The following table presents typical yields for the N-Boc protection of various amino acids.

| Amino Acid | Reaction Conditions | Yield (%) | Reference |

| Various Amines | (Boc)₂O, water:acetone (9.5:0.5), RT, 8-12 min | 85-98 | [7] |

| Amino Esters | (Boc)₂O, water:acetone (95:5), RT, 5-12 min | 92-96 | [7] |

| Sulfamides | (Boc)₂O, water:acetone, RT, 5-10 min | Good to Excellent | [7] |

Comparison of Coupling Reagents

The choice of coupling reagent is critical for efficient peptide bond formation, especially with sterically hindered amino acids. The following table compares the performance of different coupling reagents.

| Coupling Reagent | Hindered Residue | Yield (%) | Racemization (%) | Reference |

| HATU/NMM | Fmoc-L-His(Trt)-OH | - | 14.2 | [8] |

| HBTU/NMM | Fmoc-L-His(Trt)-OH | - | 10.2 | [8] |

| PyBOP/NMM | Fmoc-L-His(Trt)-OH | - | 10.1 | [8] |

| DIC/Oxyma | Fmoc-L-His(Trt)-OH | - | 1.7 | [8] |

| DIC/HOBt | Fmoc-L-His(Trt)-OH | - | 1.7 | [8] |

Note: While the data is for Fmoc-protected amino acids, the trends in coupling reagent efficiency and racemization are relevant to Boc chemistry.[8]

Comparison of Boc Deprotection Reagents

The rate and efficiency of Boc deprotection can be influenced by the choice of acid and reaction conditions.

| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages | Reference |

| TFA | 20-50% in DCM, RT | 0.5 - 4 h | Highly effective, volatile | Corrosive, can cause side reactions | [9] |

| HCl | 4M in Dioxane, RT | ~2 h | Effective, common reagent | Can be harsh on sensitive residues | [9] |

| pTSA | Reflux in Toluene/EtOH | 1 - 24 h | Milder than TFA/HCl | Slower reaction times | [9] |

| Water | 100 °C (Reflux) | < 15 min | Environmentally benign | Limited substrate solubility | [9] |

Experimental Protocols

General Protocol for Boc Protection of an Amino Acid (Solution Phase)

This protocol describes a standard procedure for the N-Boc protection of an amino acid using Boc anhydride in a dioxane/water solvent system.[2]

Materials:

-

Amino Acid

-

Dioxane

-

Water

-

1N NaOH

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Ethyl acetate (B1210297)

-

Saturated KHSO₄ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and water containing one equivalent of 1N NaOH.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of (Boc)₂O (1.1 equivalents) in dioxane dropwise to the stirred amino acid solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture in vacuo to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with cold saturated KHSO₄ solution.

-

Extract the product with ethyl acetate (3 times).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Boc-protected amino acid.

General Protocol for a Single Cycle of Boc Solid-Phase Peptide Synthesis

This protocol outlines the key steps for one cycle of amino acid addition in Boc-SPPS.

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Boc-amino acid

-

Coupling reagent (e.g., HBTU, DIC/HOBt)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.

-

Boc Deprotection:

-

Neutralization (Standard Protocol):

-

Amino Acid Coupling (HBTU example):

-

In a separate vessel, dissolve the next Boc-amino acid (3-5 equivalents) and HBTU (2.9 equivalents) in a minimal amount of DMF.[6]

-

Add DIEA (6 equivalents) to the activation mixture.[6]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 30 minutes to several hours, monitoring for completion (e.g., with the Kaiser test).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times) and then with DCM (3 times).

-

The resin is now ready for the next cycle of deprotection, neutralization, and coupling.

Conclusion

The use of Boc-protected amino acids remains a robust and valuable strategy in peptide synthesis. Its advantages, particularly for the synthesis of long or hydrophobic peptides, ensure its continued relevance in research and drug development.[10] While the harsher final cleavage conditions compared to the Fmoc strategy require careful consideration and specialized equipment, the principles of Boc chemistry are well-established and offer a reliable path to a wide range of peptide targets. By understanding the underlying chemistry, utilizing optimized protocols, and making informed decisions based on quantitative data, researchers can effectively leverage the power of Boc-protected amino acids to achieve their synthetic goals.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Technical Guide: Storage and Handling of Boc-L-Tyr(2-azidoethyl)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the storage, handling, and experimental application of Boc-L-Tyr(2-azidoethyl)-OH, a key reagent for the introduction of a bioorthogonal azide (B81097) group into peptides and proteins. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.

Compound Overview

Boc-L-Tyr(2-azidoethyl)-OH is an unnatural amino acid derivative where the hydroxyl group of the tyrosine side chain is etherified with a 2-azidoethyl group. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. This compound serves as a valuable building block in solid-phase peptide synthesis (SPPS) for the site-specific incorporation of an azide moiety. The azide group can then be used for post-synthetic modifications via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the conjugation of a wide variety of molecules, including fluorophores, biotin, and polyethylene (B3416737) glycol (PEG).

Storage and Stability

Proper storage is critical to maintain the stability and reactivity of Boc-L-Tyr(2-azidoethyl)-OH. The following storage conditions are recommended based on supplier data.

Quantitative Storage Data

| Form | Storage Temperature | Shelf Life | Shipping Conditions |

| Powder | -20°C | 3 years | Shipped with blue ice or at ambient |

| In Solvent | -80°C | 1 year | N/A |

Data sourced from supplier technical information.[1]

Hazards and Safe Handling

Boc-L-Tyr(2-azidoethyl)-OH contains an organic azide, which is an energetic functional group. While the carbon-to-nitrogen ratio of this compound (C:N = 16:4 or 4:1) suggests it is more stable than smaller organic azides with higher nitrogen content, it must be handled with appropriate caution.[2][3]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[2]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood. For any procedure involving heating or potential for shock, a blast shield should be used.[2][3]

-

Avoid Incompatibilities:

-

Heavy Metals: Avoid contact with heavy metals and their salts (e.g., copper, lead, mercury) as this can lead to the formation of highly sensitive and explosive metal azides.[2][4]

-

Strong Acids: Do not mix with strong acids, which can produce the highly toxic, volatile, and explosive hydrazoic acid.[2][4]

-

Halogenated Solvents: Avoid the use of halogenated solvents like dichloromethane (B109758) or chloroform (B151607) in reactions, as this can form explosive diazidomethane or triazidomethane.[2][5]

-

-

Handling Solid Compound:

-

Reaction Conditions:

-

Waste Disposal:

Logical Flow of Safety Precautions

Caption: Logical workflow for handling Boc-L-Tyr(2-azidoethyl)-OH safely.

Experimental Protocols

Boc-L-Tyr(2-azidoethyl)-OH is primarily used in Boc-strategy solid-phase peptide synthesis (SPPS). The following protocols provide a general framework for its incorporation into a peptide and subsequent modification via CuAAC.

Protocol 1: Incorporation of Boc-L-Tyr(2-azidoethyl)-OH into a Peptide via SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing the azido-functionalized tyrosine derivative using standard Boc chemistry.

-

Resin Preparation: Start with a suitable resin for Boc-SPPS (e.g., MBHA resin). Swell the resin in dimethylformamide (DMF) for 1-2 hours.

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes. Wash the resin thoroughly with DCM and DMF.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Boc-L-Tyr(2-azidoethyl)-OH (2-3 equivalents relative to resin loading) and a coupling agent such as HBTU (2-3 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (4-6 equivalents), to the amino acid solution.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive, repeat the coupling step.

-

-

Washing: After complete coupling, wash the resin extensively with DMF, DCM, and methanol (B129727) to remove excess reagents.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage: Once the synthesis is complete, treat the resin with anhydrous hydrogen fluoride (B91410) (HF) or another suitable cleavage cocktail (e.g., TFMSA) to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Caution: HF is extremely hazardous and requires specialized equipment and training.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the Azido-Peptide

This protocol describes a general method for the "click" reaction between the synthesized azido-peptide and an alkyne-containing molecule.[7][8][9][10]

-

Peptide Dissolution: Dissolve the purified, lyophilized azido-peptide in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4). The final concentration of the peptide should be in the range of 1-10 mM.

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-containing molecule (e.g., a fluorescent dye with a terminal alkyne) in a minimal amount of a compatible organic solvent like DMSO.

-

Prepare fresh stock solutions of:

-

Copper(II) sulfate (B86663) (CuSO₄) in water.

-

A reducing agent, such as sodium ascorbate (B8700270), in water.

-

A copper-coordinating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) oxidation state and protect the peptide from oxidative damage.

-

-

-

Reaction Setup:

-

In a reaction vessel, add the peptide solution.

-

Add the alkyne-containing molecule (typically 1.1-1.5 molar equivalents).

-

Add the copper ligand.

-

Add the CuSO₄ solution. The final copper concentration is typically in the range of 50-200 µM.

-

Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 fold molar excess over copper).

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-12 hours. The reaction can be monitored by HPLC or mass spectrometry.

-

Purification: Once the reaction is complete, purify the resulting triazole-linked peptide conjugate using reverse-phase HPLC.

Experimental Workflow Visualization

References

- 1. 化合物 Boc-L-Tyr(2-azidoethyl)-OH|T89688|TargetMol - ChemicalBook [m.chemicalbook.com]

- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 3. artscimedia.case.edu [artscimedia.case.edu]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. ucd.ie [ucd.ie]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. benchchem.com [benchchem.com]

- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UQ eSpace [espace.library.uq.edu.au]

An In-depth Technical Guide to the Applications of Click Chemistry Reagents

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has emerged as a powerful and versatile tool in a multitude of scientific disciplines, offering a suite of reactions that are rapid, efficient, and highly specific.[1] Coined by K.B. Sharpless, the concept revolves around a set of criteria for ideal chemical reactions, including high yields, modularity, stereospecificity, and the generation of inoffensive byproducts.[1] This guide provides a comprehensive overview of the core applications of click chemistry reagents, with a focus on bioconjugation, drug discovery, proteomics, and materials science.

Core Principles of Click Chemistry

The foundation of click chemistry lies in a few key reactions, the most prominent being the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide (B81097), catalyzed by copper(I).[3] It is known for its rapid kinetics and high yields.[3]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a copper-free alternative, SPAAC utilizes a strained cyclooctyne (B158145) that reacts with an azide without the need for a catalyst.[3] This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.[4]

Bioconjugation in Drug Development: Antibody-Drug Conjugates (ADCs)

Click chemistry provides a precise and efficient method for linking potent cytotoxic drugs to monoclonal antibodies, creating highly targeted therapeutic agents known as antibody-drug conjugates (ADCs).[2][5] This approach allows for site-specific conjugation, leading to more homogeneous and effective ADCs.[5]

Quantitative Comparison of CuAAC and SPAAC for ADC Synthesis

The choice between CuAAC and SPAAC for ADC development involves a trade-off between reaction speed and biocompatibility.[6]

| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹)[6] | Slower than CuAAC, with rates dependent on the specific cyclooctyne used.[4][6] |

| Catalyst Requirement | Requires a Copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent.[3] | Catalyst-free, driven by the ring strain of the cyclooctyne.[3] |

| Biocompatibility | Potential for copper-induced toxicity, which can be a concern for in vivo applications.[6] | Highly bioorthogonal and suitable for in vivo applications due to the absence of a toxic catalyst.[4] |

| Steric Hindrance | Less affected by the steric bulk of the azide.[6] | Can be significantly slower with sterically demanding cyclooctynes and tertiary azides.[6] |

Experimental Protocol: ADC Preparation via SPAAC

This protocol outlines the steps for conjugating a drug-linker with a dibenzocyclooctyne (DBCO) group to an azide-modified antibody.[7]

Materials:

-

Azide-conjugated antibody

-

DBCO-conjugated drug-linker

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column

-

50 kDa MWCO protein concentrator

Procedure:

-

Antibody Preparation: Perform a buffer exchange for the purified azide-conjugated antibody using a desalting column equilibrated with PBS (pH 7.4).

-

Drug-Linker Preparation: Prepare a stock solution of the DBCO-drug linker in DMSO (e.g., 26.7 mM).

-

Conjugation Reaction:

-

In a reaction tube, combine 10 mg of the azide-conjugated antibody in PBS (pH 7.4) with 50 µL of the 26.7 mM DBCO-drug linker stock solution.

-

Adjust the final volume to 1 mL with PBS containing 5% DMSO.

-

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature.

-

Purification:

-

Remove excess DBCO-drug linker using a desalting column equilibrated with PBS (pH 7.4).

-

Concentrate the resulting ADC using a 50 kDa MWCO protein concentrator.

-

Workflow for ADC Synthesis

References

- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

Navigating the Synthesis Landscape: A Comprehensive Safety Guide to Boc-L-Tyr(2-azidoethyl)-OH

For Researchers, Scientists, and Drug Development Professionals

The incorporation of bioorthogonal handles into amino acids is a cornerstone of modern chemical biology and drug development. Boc-L-Tyr(2-azidoethyl)-OH, a valuable building block containing an azide (B81097) moiety, enables precise downstream modifications via click chemistry. However, the presence of the energetic azide group necessitates a thorough understanding of its safety profile to ensure secure handling and experimental execution. This in-depth technical guide provides a comprehensive overview of the safety data sheet (SDS) information for Boc-L-Tyr(2-azidoethyl)-OH, integrating general principles of organic azide safety with specific data for the Boc-L-tyrosine scaffold.

Hazard Identification and Classification

-

Boc-L-tyrosine: Safety data sheets for Boc-L-tyrosine and its common derivatives generally indicate that it is not a hazardous substance. It is typically a white to off-white crystalline powder with low acute toxicity.

-

Organic Azides: This class of compounds is known for its potential instability. Organic azides can be sensitive to shock, friction, heat, and light, and may decompose explosively, especially those with a low carbon-to-nitrogen ratio.

Stability Assessment of Boc-L-Tyr(2-azidoethyl)-OH:

A critical parameter for assessing the stability of organic azides is the Carbon-to-Nitrogen (C/N) ratio. A higher C/N ratio generally correlates with greater stability. For Boc-L-Tyr(2-azidoethyl)-OH, with a molecular formula of C₁₆H₂₂N₄O₅, the C/N ratio is calculated as follows:

-

Number of Carbon atoms (Nc) = 16

-

Number of Nitrogen atoms (Nn) = 4

-

C/N Ratio = 16 / 4 = 4

A C/N ratio of 4 is generally considered to indicate a compound that is relatively stable for isolation and handling under standard laboratory conditions. Another empirical guideline, the "Rule of Six," suggests that having at least six carbon atoms per energetic group (in this case, the azide) provides sufficient dilution to render the compound relatively safe. Boc-L-Tyr(2-azidoethyl)-OH, with 16 carbons to one azide group, comfortably meets this criterion.

Despite this predicted stability, it is imperative to treat Boc-L-Tyr(2-azidoethyl)-OH with the caution afforded to all organic azides.

Physical and Chemical Properties

The following table summarizes the known and predicted physical and chemical properties of Boc-L-Tyr(2-azidoethyl)-OH and its parent compound, Boc-L-tyrosine.

| Property | Boc-L-Tyr(2-azidoethyl)-OH | Boc-L-tyrosine |

| CAS Number | 1434445-10-9 | 3978-80-1 |

| Molecular Formula | C₁₆H₂₂N₄O₅ | C₁₄H₁₉NO₅ |

| Molecular Weight | 350.37 g/mol | 281.31 g/mol |

| Appearance | Predicted: White to off-white solid | White to off-white crystalline powder[1] |

| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol. | Sparingly soluble in water; soluble in DMF, DCM, and methanol. |

| Melting Point | Not available | 135 - 140 °C[1] |

Handling and Storage

Proper handling and storage procedures are critical to mitigate the risks associated with Boc-L-Tyr(2-azidoethyl)-OH.

Personal Protective Equipment (PPE):

| PPE Item | Specification |

| Eye Protection | Safety glasses with side shields or goggles. |

| Hand Protection | Nitrile gloves. |

| Skin and Body Protection | Laboratory coat. |

Handling Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid generating dust.

-

Use non-metallic spatulas (e.g., plastic or ceramic) to handle the solid material to prevent the formation of shock-sensitive metal azides.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Protect from light.

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Recommended storage temperature is typically refrigerated (2-8 °C).

-

Store away from incompatible materials.

Incompatible Materials and Hazardous Decomposition Products

To prevent hazardous reactions, it is crucial to avoid contact with the following materials:

-

Strong Acids: Can react to form hydrazoic acid, which is highly toxic and explosive.

-

Heavy Metals and their Salts (e.g., copper, lead, silver, mercury): Can form highly shock-sensitive and explosive heavy metal azides.

-

Strong Oxidizing Agents: May lead to a vigorous, exothermic reaction.

-

Halogenated Solvents (e.g., dichloromethane, chloroform): Can form explosive di- and tri-azidomethane.

Upon decomposition, particularly under thermal stress, Boc-L-Tyr(2-azidoethyl)-OH may release hazardous products including:

-

Nitrogen gas (N₂)

-

Oxides of nitrogen (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates a recommended workflow for the safe handling of Boc-L-Tyr(2-azidoethyl)-OH in a research setting.

Caption: A logical workflow for the safe handling of Boc-L-Tyr(2-azidoethyl)-OH.

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: May decompose upon heating to produce toxic fumes of nitrogen oxides and carbon monoxide. The azide group poses a risk of explosion under heat.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as outlined in Section 3. Avoid dust formation.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: Carefully sweep up the spilled solid material using non-sparking tools and place it in a designated, labeled container for disposal. Avoid raising dust.

Disposal Considerations

All waste containing Boc-L-Tyr(2-azidoethyl)-OH or other organic azides must be treated as hazardous waste and disposed of according to institutional and local regulations.

-

Never dispose of azide-containing waste down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.

-

Keep azide waste streams separate from acidic waste to prevent the formation of hydrazoic acid.

-

Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Logical Relationship of Hazard Mitigation

The following diagram illustrates the logical relationships between identifying hazards and implementing control measures to ensure the safe use of Boc-L-Tyr(2-azidoethyl)-OH.

Caption: Interrelationship of hazard identification and control measures for safe use.

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can confidently and safely utilize Boc-L-Tyr(2-azidoethyl)-OH in their innovative work, harnessing its potential while minimizing risks. Always consult your institution's specific safety protocols and the most up-to-date SDS from the supplier before commencing any experimental work.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-L-Tyr(2-azidoethyl)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into peptides is a powerful tool for developing novel therapeutics, probes, and biomaterials. Boc-L-Tyr(2-azidoethyl)-OH is a valuable building block in solid-phase peptide synthesis (SPPS) that introduces a bioorthogonal azide (B81097) handle onto a peptide backbone. This azide group is stable throughout the standard Boc-SPPS workflow and can be selectively modified post-synthetically via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." This allows for the precise conjugation of various functionalities, such as fluorophores, PEG chains, or cytotoxic drugs, to the peptide.

These application notes provide a detailed protocol for the efficient incorporation of Boc-L-Tyr(2-azidoethyl)-OH into peptides using a standard Boc-SPPS strategy.

Key Properties and Considerations

The 2-azidoethyl ether on the tyrosine side chain is chemically stable under the acidic conditions required for Boc-group deprotection (e.g., trifluoroacetic acid) and the basic conditions used for neutralization. The azide functionality is orthogonal to the standard reagents used in peptide synthesis, meaning it does not interfere with the coupling or deprotection steps.

Data Presentation: Expected Performance

The successful incorporation of Boc-L-Tyr(2-azidoethyl)-OH is dependent on the peptide sequence and the chosen coupling method. The following table summarizes the expected quantitative data for a standard synthesis.

| Parameter | Expected Value | Method of Analysis | Notes |

| Coupling Efficiency | >99% | Kaiser (Ninhydrin) Test | A negative Kaiser test (yellow beads) indicates successful coupling. A recoupling step may be necessary if the test is positive (blue beads). |

| Crude Peptide Purity | 50-80% | RP-HPLC | Purity is sequence-dependent and influenced by the efficiency of all coupling and deprotection steps. |

| Final Peptide Yield | 10-30% | Gravimetric Analysis | Highly dependent on peptide length, sequence complexity, and purification efficiency. |

| Isotopic Purity (Mass) | >98% | Mass Spectrometry (ESI-MS) | Confirms the successful incorporation of the azido-modified amino acid. |

Experimental Protocols

This protocol outlines the manual Boc-SPPS procedure for incorporating Boc-L-Tyr(2-azidoethyl)-OH. The protocol can be adapted for automated peptide synthesizers.

Materials and Reagents

-

Boc-L-Tyr(2-azidoethyl)-OH

-

Appropriate resin for Boc-SPPS (e.g., Merrifield or PAM resin)

-

Boc-protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

-

Kaiser Test Kit (Ninhydrin)

-

Diethyl ether, cold

-

Cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers)

Protocol 1: Boc-SPPS Cycle for Incorporating Boc-L-Tyr(2-azidoethyl)-OH

This cycle is repeated for each amino acid to be added to the peptide chain.

1. Resin Preparation and Swelling:

- Place the desired amount of resin in a reaction vessel.

- Wash the resin with DCM (3 x 1 min).

- Swell the resin in DCM for at least 30 minutes.

2. Boc Deprotection:

- Drain the DCM from the swollen resin.

- Add a solution of 50% TFA in DCM to the resin.

- Agitate the resin for 2 minutes.

- Drain the TFA/DCM solution.

- Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]

- Drain the TFA/DCM solution and wash the resin with DCM (3 x 1 min).

3. Neutralization:

- Wash the resin with a 10% solution of DIEA in DCM (2 x 2 min).[1]

- Wash the resin with DCM (3 x 1 min).

4. Coupling of Boc-L-Tyr(2-azidoethyl)-OH (HBTU Activation):

- In a separate vial, dissolve Boc-L-Tyr(2-azidoethyl)-OH (3 equivalents relative to resin loading) and HBTU (3 equivalents) in a minimal amount of DMF.

- Add DIEA (6 equivalents) to the amino acid/HBTU solution and pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the deprotected and neutralized resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.

- Perform a Kaiser test to monitor the completion of the reaction. If the test is positive, recoupling may be necessary.

- Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

5. Capping (Optional):

- If the Kaiser test remains positive after recoupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride (B1165640) and DIEA in DCM.

Protocol 2: Peptide Cleavage and Deprotection

Caution: Cleavage with strong acids like HF or TFMSA should be performed in a specialized apparatus within a fume hood by trained personnel.

1. Preparation:

- Dry the peptide-resin thoroughly under vacuum.

2. Cleavage:

- Transfer the dried resin to the cleavage apparatus.

- Add appropriate scavengers (e.g., anisole, thioanisole) to protect sensitive residues from side reactions.

- Add the strong acid (HF or TFMSA) and stir at 0°C for 1-2 hours.

3. Peptide Precipitation and Washing:

- Evaporate the cleavage acid under a stream of nitrogen or under vacuum.

- Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

- Centrifuge the suspension and decant the ether.

- Repeat the ether wash twice to remove scavengers and cleaved protecting groups.

4. Purification:

- Dissolve the crude peptide in an appropriate aqueous buffer.

- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

- Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualization of Workflows and Concepts

Caption: Boc-SPPS workflow for incorporating Boc-L-Tyr(2-azidoethyl)-OH.

Caption: Logic for post-synthetic modification via Click Chemistry.

References

Application Notes and Protocols for Site-Specific Protein Labeling Using Boc-L-Tyr(2-azidoethyl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein labeling is a powerful tool for a wide range of applications, including the study of protein structure and function, the development of antibody-drug conjugates (ADCs), and the creation of diagnostic imaging agents. The use of non-canonical amino acids (ncAAs) with bioorthogonal functional groups, such as the azide (B81097) moiety in Boc-L-Tyr(2-azidoethyl)-OH, allows for the precise introduction of probes at desired locations within a protein. This application note provides a detailed overview and experimental protocols for the site-specific incorporation of Boc-L-Tyr(2-azidoethyl)-OH into proteins and subsequent labeling via click chemistry.

Boc-L-Tyr(2-azidoethyl)-OH is a derivative of the amino acid tyrosine that contains an azide group. This azide group is chemically inert within the cellular environment but can undergo highly specific and efficient ligation with an alkyne- or cyclooctyne-containing molecule through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[1] This two-step approach enables the attachment of a diverse array of molecules, including fluorophores, biotin, and therapeutic payloads, to a protein of interest with high precision.

Principle of the Method

The site-specific incorporation of Boc-L-Tyr(2-azidoethyl)-OH into a target protein is achieved through amber stop codon suppression technology. This method involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. The orthogonal aaRS is engineered to specifically recognize and charge the non-canonical amino acid, in this case, Boc-L-Tyr(2-azidoethyl)-OH, onto the orthogonal tRNA. This charged tRNA then recognizes and suppresses an amber stop codon (UAG) that has been genetically introduced at the desired labeling site within the gene of the protein of interest. This results in the incorporation of Boc-L-Tyr(2-azidoethyl)-OH at that specific position during protein translation.

Following the expression and purification of the protein containing the azide-functionalized tyrosine derivative, the azide group can be chemoselectively labeled with a molecule of interest that contains a terminal alkyne or a strained cyclooctyne (B158145).

Experimental Workflow Overview

Data Presentation

Table 1: Representative Materials for Site-Specific Labeling

| Component | Description | Supplier Example |

| Non-canonical Amino Acid | Boc-L-Tyr(2-azidoethyl)-OH | Commercially Available |

| Orthogonal aaRS/tRNA Pair | Engineered Tyrosyl-tRNA synthetase/tRNA pair | To be determined empirically or sourced from literature for similar analogs (e.g., yeast TyrRS Y43G for 3-azidotyrosine[2]) |

| Expression System | E. coli strain (e.g., BL21(DE3)) or cell-free expression system | Various |

| Labeling Reagent (CuAAC) | Alkyne-functionalized probe (e.g., Alkyne-Fluorophore) | Various |

| Catalyst (CuAAC) | Copper(II) Sulfate (CuSO₄), Sodium Ascorbate (B8700270), Ligand (e.g., THPTA) | Various |

| Labeling Reagent (SPAAC) | Cyclooctyne-functionalized probe (e.g., DBCO-Fluorophore) | Various |

Table 2: Example Quantitative Analysis of Labeling Efficiency

| Protein | Labeling Method | Labeling Reagent | Labeling Efficiency (%) | Analytical Method |

| Example Protein A | CuAAC | Alkyne-Biotin | 85 | SDS-PAGE with Streptavidin-HRP Blot |

| Example Protein B | SPAAC | DBCO-Fluor 488 | 92 | In-gel Fluorescence / Mass Spectrometry |

| Example Protein C | CuAAC | Alkyne-Drug Conjugate | 78 | Mass Spectrometry |

Note: The data presented in this table is for illustrative purposes. Actual labeling efficiencies will vary depending on the protein, labeling conditions, and analytical method used.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of Boc-L-Tyr(2-azidoethyl)-OH

1.1. Plasmid Preparation

-

Introduce an amber stop codon (TAG) at the desired labeling site in the gene of your protein of interest using site-directed mutagenesis.

-

Obtain a plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. Note: An engineered tyrosyl-tRNA synthetase, potentially a mutant of the yeast TyrRS, will be required for efficient incorporation of Boc-L-Tyr(2-azidoethyl)-OH.[2] The optimal synthetase may need to be identified through screening of a library of mutant synthetases.

1.2. Protein Expression in E. coli

-

Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing your gene of interest with the amber codon and the plasmid encoding the orthogonal aaRS/tRNA pair.

-

Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) at 37°C with appropriate antibiotic selection.

-

Induce protein expression with IPTG (or another suitable inducer) at an OD₆₀₀ of 0.6-0.8.

-

Simultaneously with induction, supplement the culture medium with Boc-L-Tyr(2-azidoethyl)-OH to a final concentration of 1-5 mM.

-

Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvest the cells by centrifugation.

1.3. Protein Purification

-

Lyse the harvested cells using standard methods (e.g., sonication, French press).

-

Purify the azide-modified protein using an appropriate chromatography technique (e.g., Ni-NTA affinity chromatography if the protein is His-tagged, size-exclusion chromatography).

-

Confirm the expression of the full-length protein containing the non-canonical amino acid by SDS-PAGE and Western blot analysis.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

2.1. Reagent Preparation

-

Protein Solution: Prepare a solution of the purified azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

-

Alkyne-Probe Stock: Dissolve the alkyne-functionalized probe (e.g., alkyne-fluorophore) in a compatible solvent (e.g., DMSO) to create a 10-100 mM stock solution.

-

Copper(II) Sulfate Stock: Prepare a 50 mM stock solution of CuSO₄ in water.

-

Ligand Stock: Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.

-

Reducing Agent Stock: Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

2.2. Labeling Reaction

-

In a microcentrifuge tube, combine the azide-modified protein, the alkyne-probe, CuSO₄, and the ligand. A typical starting molar ratio is 1:10:5:5 (Protein:Probe:CuSO₄:Ligand).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light if using a light-sensitive probe.

-

Quench the reaction by adding EDTA to a final concentration of 10 mM.

2.3. Purification of the Labeled Protein

-

Remove excess labeling reagents and catalyst by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling

3.1. Reagent Preparation

-

Protein Solution: Prepare a solution of the purified azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Cyclooctyne-Probe Stock: Dissolve the cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) in a compatible solvent (e.g., DMSO) to create a 10-100 mM stock solution.

3.2. Labeling Reaction

-

In a microcentrifuge tube, combine the azide-modified protein and the cyclooctyne-probe. A typical starting molar ratio is 1:5-10 (Protein:Probe).

-

Gently mix the reaction and incubate at room temperature or 37°C for 1-12 hours. The reaction time will depend on the specific cyclooctyne used. Protect from light if using a light-sensitive probe.

3.3. Purification of the Labeled Protein

-

Remove excess labeling reagents by size-exclusion chromatography or dialysis.

Analysis and Characterization

The success of the site-specific labeling can be confirmed and quantified using various analytical techniques:

-

SDS-PAGE: Proteins labeled with a fluorescent probe can be visualized directly by in-gel fluorescence imaging. A successful labeling will show a fluorescent band at the expected molecular weight of the target protein.

-

Western Blot: If the protein is labeled with biotin, it can be detected by a Western blot using a streptavidin-HRP conjugate.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the exact mass of the labeled protein, confirming the covalent attachment of the probe. Tandem mass spectrometry (MS/MS) can be used to identify the exact site of modification.

-

UV-Vis Spectroscopy: If a chromophore-containing probe is used, the labeling efficiency can be estimated by measuring the absorbance at the characteristic wavelengths of the protein and the chromophore.

Applications in Drug Development

The ability to site-specifically label proteins with Boc-L-Tyr(2-azidoethyl)-OH has significant implications for drug development:

-

Antibody-Drug Conjugates (ADCs): This technology allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR). By incorporating the azide handle at a specific site, a cytotoxic drug can be attached away from the antigen-binding site, preserving the antibody's efficacy and improving its pharmacokinetic properties.

-

Pharmacokinetic Studies: Labeling therapeutic proteins with imaging agents (e.g., PET tracers) or fluorescent dyes enables the tracking of their distribution, metabolism, and excretion in vitro and in vivo.

-

Target Engagement and Validation: Probes can be attached to proteins to study their interactions with binding partners or to validate their engagement with a therapeutic target within a cellular context.

Conclusion

The use of Boc-L-Tyr(2-azidoethyl)-OH in combination with amber suppression and click chemistry provides a robust and versatile platform for the site-specific labeling of proteins. This methodology offers precise control over the location of modification, enabling the generation of well-defined protein conjugates for a wide array of applications in basic research and drug development. The detailed protocols provided herein serve as a guide for researchers to implement this powerful technology in their own work.

References

Application Notes and Protocols for Bioconjugation Strategies Using Azido-Functionalized Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The introduction of azido-functionalized amino acids into peptides and proteins has become a pivotal technique in modern bioconjugation and drug development.[1] The azide (B81097) group serves as a versatile chemical handle for "click chemistry," enabling precise and efficient labeling, cyclization, and conjugation of biomolecules.[1] This document provides detailed application notes and protocols for the primary bioconjugation strategies involving azido-functionalized amino acids, with a focus on Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Staudinger Ligation.

Overview of Bioconjugation Strategies